Ac-RYYRWK-NH2
CAS No.: 200959-47-3
Cat. No.: VC20771381
Molecular Formula: C49H69N15O9
Molecular Weight: 1012.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 200959-47-3 |
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Molecular Formula | C49H69N15O9 |
Molecular Weight | 1012.2 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide |
Standard InChI | InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1 |
Standard InChI Key | YROQVQIJRORFAZ-SKGSPYGFSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N |
SMILES | CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N |
Canonical SMILES | CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N |
Pharmacological Studies
In vitro studies have demonstrated that Ac-RYYRWK-NH2 effectively displaces [^3H]nociceptin/orphanin FQ in human NOP receptor-transfected cells, indicating its binding affinity and functional activity at the receptor site. For example, the compound exhibits a pEC50 value of approximately 9.2, suggesting high potency in inhibiting forskolin-induced cAMP formation .
In Vivo Effects
In vivo experiments have shown that administration of Ac-RYYRWK-NH2 leads to selective diuresis without significant changes in blood pressure or heart rate. This property highlights its potential utility in treating conditions such as hyponatremia or heart failure, where fluid retention is problematic .
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Research Findings
Recent studies have explored various aspects of Ac-RYYRWK-NH2's pharmacodynamics:
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Mechanism of Action: The compound acts through the NOP receptor pathway, influencing renal function and sodium handling in the body.
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Comparative Potency: When compared to analogs like ZP120 (Ac-RYYRWKKKKKKK-NH2), Ac-RYYRWK-NH2 exhibited lower potency but provided insights into structural modifications that enhance biological activity .
Comparative Analysis
The following table summarizes the pharmacological properties of Ac-RYYRWK-NH2 and its analog ZP120:
Compound | pEC50 | Selectivity | In Vivo Efficacy |
---|---|---|---|
Ac-RYYRWK-NH2 | 9.2 | Partial Agonist | Mild diuretic effect |
ZP120 | 9.3 | Highly Selective | Enhanced diuretic effect |
Ac-RYYRWK-NH2 represents a significant advancement in the understanding of nociceptin receptor pharmacology. Its selective action and potential therapeutic applications make it an important subject for further research in pain management and fluid balance disorders.
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Future Directions
Continued exploration into the structure-activity relationships of Ac-RYYRWK-NH2 and its analogs will be essential for developing more effective therapeutics targeting the NOP receptor system. Future studies should focus on optimizing potency and understanding the long-term effects of such compounds in clinical settings.
This comprehensive overview highlights the importance of Ac-RYYRWK-NH2 in pharmacological research, emphasizing its potential applications and the need for ongoing investigation into its mechanisms and effects.
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